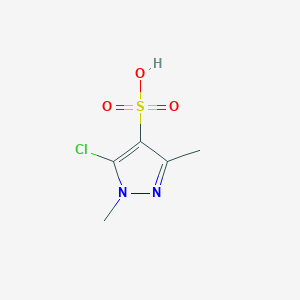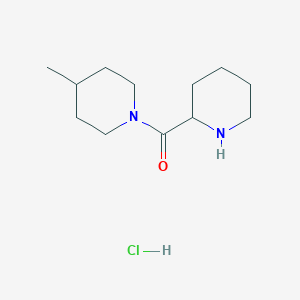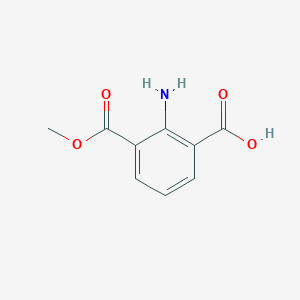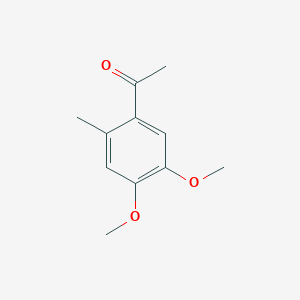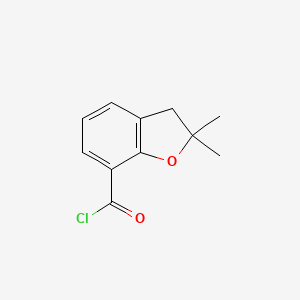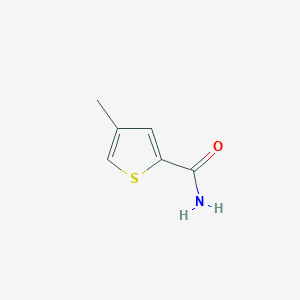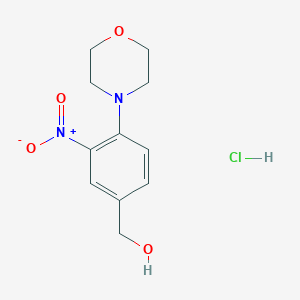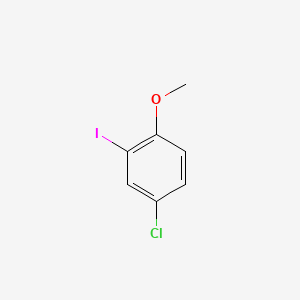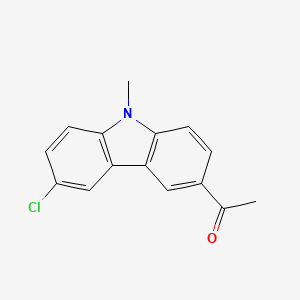
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a chemical compound with the molecular formula C15H12ClNO . It has a molecular weight of 257.71 g/mol . The compound is also known by other names such as “Ethanone, 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-” and “1-(6-Chloro-9-Methyl-9H-Carbazol-3-Yl)-Ethanone” among others .
Molecular Structure Analysis
The molecular structure of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” includes a carbazole unit, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The compound also contains a chloro group and a methyl group .Physical And Chemical Properties Analysis
“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a solid compound . It has a topological polar surface area of 22 Ų and a complexity of 345 . The compound has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Application 1: Antimicrobial Agents
- Summary of the Application : This compound has been used in the design and synthesis of novel antimicrobial agents. The research aimed to exploit and combine in the same molecule the carbazole and the 1,3,4-oxadiazole pharmacophores .
- Methods of Application or Experimental Procedures : The synthesis involved several steps :
Application 2: Optoelectronics and Nanodevices
- Summary of the Application : Carbazole derivatives, which include “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”, are being studied due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
- Methods of Application or Experimental Procedures : The methods of application involve the synthesis of carbazole-based polymeric and oligomeric compounds. The synthesis methods and the positions of the substituents can lead to the generation of highly efficient materials for a wide range of optoelectronic applications .
Application 3: Photocopiers
- Summary of the Application : Carbazole derivatives, which include “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”, have been studied for their photoconductive properties. The first endeavors were carried out to study considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers .
- Methods of Application or Experimental Procedures : The methods of application involve the synthesis of carbazole-based polymeric and oligomeric compounds. The synthesis methods and the positions of the substituents can lead to the generation of highly efficient materials for a wide range of optoelectronic applications .
- Summary of the Results or Outcomes : PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability . Furthermore, PVK has been employed in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
Safety And Hazards
Zukünftige Richtungen
As for future directions, more research is needed to fully understand the properties and potential applications of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”. Carbazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be beneficial.
Eigenschaften
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJOPWVEVEOOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385726 |
Source


|
| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
CAS RN |
33107-73-2 |
Source


|
| Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


